molecular formula C17H13ClN2O2 B2603156 4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 78666-11-2

4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No. B2603156
CAS RN: 78666-11-2
M. Wt: 312.75
InChI Key: WSBSSVGLNHWXGQ-UHFFFAOYSA-N
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Description

The compound “4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • One-Pot Synthesis and Characterization : A facile one-pot synthesis technique has been developed for compounds related to 4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, emphasizing efficiency in synthesis and clarity in structural analysis through spectroscopic methods and X-ray diffraction (Khan & White, 2012).

  • Crystal Structure and Molecular Dynamics : Detailed examination of the crystal structure and molecular dynamics of similar compounds provides insight into their physical properties and potential applications in various scientific fields (Holzer et al., 2003).

Antimicrobial and Antifungal Activity

  • Antimicrobial Properties : Certain derivatives of 4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have shown promise as antimicrobial agents, with studies revealing moderate to excellent activity against selected bacterial strains (B'Bhatt & Sharma, 2017).

  • Antibacterial Evaluation : Synthesis and characterization of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, closely related to the compound , have demonstrated promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).

Applications in Material Science

  • Synthesis of Novel Compounds : Synthesis techniques have been developed for creating novel compounds with pyrazole cores, potentially useful in material science and chemical engineering (Grotjahn et al., 2002).

  • Catalytic and Reaction Studies : Research into the catalytic properties and reaction mechanisms of related pyrazole compounds can lead to advancements in synthetic chemistry and the development of new materials (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Biomedical Research

  • Antitumor Potential : Some derivatives have shown potential as anti-tumor agents, opening avenues for further research in oncology and pharmaceutical sciences (Gomha, Edrees, & Altalbawy, 2016).

  • Pharmacological Studies : The synthesis and characterization of closely related compounds contribute to understanding their pharmacological properties, aiding in drug discovery and development (Bhat et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some pyrazolones are known to have low toxicity, but others, especially those with certain substitutions, can be toxic . Without specific data, it’s important to handle all unknown compounds with caution.

Future Directions

The future directions for research on this compound would depend on its observed activities. If it shows promising biological activity, it could be further optimized and studied for potential therapeutic applications. Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

4-(3-chlorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-11-15(16(21)12-6-5-7-13(18)10-12)17(22)20(19-11)14-8-3-2-4-9-14/h2-10,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBSSVGLNHWXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

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